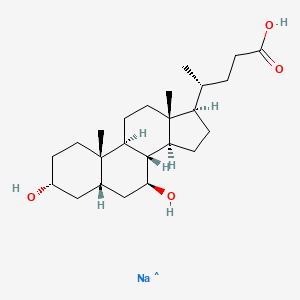

Ursodeoxycholic acid sodium

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C24H40NaO4 |

|---|---|

Peso molecular |

415.6 g/mol |

InChI |

InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1 |

Clave InChI |

DOVZGADDWOFQEZ-FUXQPCDDSA-N |

SMILES isomérico |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na] |

SMILES canónico |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na] |

Origen del producto |

United States |

Foundational & Exploratory

The Multifaceted Biological Functions of Ursodeoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursodeoxycholic acid (UDCA), a hydrophilic secondary bile acid, has emerged as a crucial therapeutic agent in the management of various cholestatic liver diseases and in the dissolution of cholesterol gallstones. Initially recognized for its choleretic properties, extensive research has unveiled a complex and multifaceted mechanism of action, encompassing cytoprotective, anti-apoptotic, immunomodulatory, and signaling-modulatory effects. This technical guide provides an in-depth exploration of the core biological functions of UDCA, presenting quantitative data from clinical studies, detailed experimental protocols for key assays, and visualizations of its intricate signaling pathways to support further research and drug development endeavors.

Core Biological Functions and Mechanisms of Action

Ursodeoxycholic acid exerts its therapeutic effects through a combination of mechanisms that collectively contribute to the restoration of hepatic homeostasis and the protection of liver cells from damage.

Cytoprotection and Membrane Stabilization

UDCA protects hepatocytes and cholangiocytes from the cytotoxic effects of more hydrophobic bile acids.[1][2] It achieves this by altering the composition of the bile acid pool, increasing the proportion of hydrophilic bile acids.[1][3] This shift in the hydrophobic/hydrophilic balance of bile acids is believed to stabilize the cell membranes of liver cells, making them more resistant to damage.[3][4]

Choleretic Effects

UDCA stimulates the secretion of bile by hepatocytes, a process known as choleresis.[1][3] This increased bile flow helps to flush out toxic bile acids from the liver, reducing their intracellular concentration and mitigating their damaging effects.[5] The choleretic effect of UDCA is partly mediated by the activation of transport proteins involved in bile acid secretion.[3][5]

Anti-Apoptotic Activity

A key mechanism underlying UDCA's therapeutic efficacy is its ability to inhibit apoptosis (programmed cell death) in liver cells.[4][6] In cholestatic conditions, the accumulation of toxic bile acids can trigger apoptotic pathways. UDCA counteracts this by modulating several key signaling molecules and pathways involved in apoptosis.[4][7]

Immunomodulatory Effects

UDCA has been shown to possess immunomodulatory properties, which are particularly relevant in autoimmune liver diseases such as Primary Biliary Cholangitis (PBC).[8][9] It can suppress the production of immunoglobulins such as IgM and IgG and certain cytokines, including interleukin-2 (B1167480) and interleukin-4.[8] This modulation of the immune response helps to dampen the autoimmune-mediated destruction of bile ducts characteristic of PBC.

Quantitative Data from Clinical Trials

The clinical efficacy of UDCA has been substantiated by numerous clinical trials. The following tables summarize the quantitative effects of UDCA on key biochemical markers in various conditions.

Table 1: Effect of Ursodeoxycholic Acid on Liver Enzymes and Bilirubin in Primary Biliary Cholangitis (PBC)

| Parameter | Dosage | Duration | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Mean Change/Difference | p-value | Reference |

| Alkaline Phosphatase (U/L) | 13-15 mg/kg/day | 12 months | - | - | -93.80 | < 0.0001 | [10] |

| 20 mg/kg/day | 2 years | - | - | Significant Improvement | 0.03 | [9] | |

| Alanine Aminotransferase (U/L) | 13-15 mg/kg/day | 12 months | - | - | -15.28 | 0.0002 | [10] |

| 450 mg/day | 12 weeks | >2x ULN | - | Significant Fall | - | [11] | |

| Aspartate Aminotransferase (U/L) | 13-15 mg/kg/day | 12 months | - | - | -16.13 | < 0.0001 | [10] |

| 450 mg/day | 12 weeks | >2x ULN | - | Significant Fall | - | [11] | |

| Gamma-Glutamyltransferase (U/L) | 13-15 mg/kg/day | 12 months | - | - | -23.29 | < 0.0001 | [10] |

| 20 mg/kg/day | 2 years | - | - | Significant Improvement | 0.01 | [9] | |

| Total Bilirubin (mg/dL) | 13-15 mg/kg/day | 12 months | - | - | -0.18 | 0.04 | [10] |

| 13-15 mg/kg/day | 6 months | - | - | Significantly Lower vs Placebo | < 0.001 | [12] |

Table 2: Efficacy of Ursodeoxycholic Acid in Gallstone Dissolution

| Dosage | Duration | Complete Dissolution Rate (%) | Partial Dissolution Rate (%) | Stone Size | Reference |

| 500 mg/day | ≥ 6 months | 29 | - | Radiolucent | [3] |

| 1000 mg/day | ≥ 6 months | 21 | - | Radiolucent | [3] |

| 150 mg/day | 6-12 months | 17.4 | - | < 15 mm, non-calcified, floating | [13] |

| 600 mg/day | 6-12 months | 34.5 | - | < 15 mm, non-calcified, floating | [13] |

| 600 mg/day | 6-12 months | 83.3 | - | < 15 mm, non-calcified, floating | [13] |

| 8 mg/kg/day | 6 months | 33.3 | 66.7 | Radiolucent | [1] |

Table 3: Effect of Ursodeoxycholic Acid in Cystic Fibrosis-Related Liver Disease

| Dosage | Duration | Outcome Measure | Result | p-value | Reference |

| 15 mg/kg/day | 1 year | Shwachman-Kulczycki score | No deterioration (vs. placebo) | 0.025 | [14] |

| Gamma-Glutamyltransferase | Improvement | 0.004 | [14] | ||

| 5'-Nucleotidase | Improvement | 0.006 | [14] | ||

| 10-20 mg/kg/day | up to 12 months | Weight Change (kg) | -0.90 (vs. placebo) | Not Significant | [5][15] |

Table 4: Immunomodulatory Effects of Ursodeoxycholic Acid in Primary Biliary Cholangitis (PBC)

| Parameter | Dosage | Duration | Result | p-value | Reference |

| Serum IgM | 13-15 mg/kg/day | 6 months | Significantly lower vs Placebo | < 0.03 | [12] |

| Serum IgG-AMA Titer | - | 24 weeks | Significant decrease in responders | 0.005 | [16] |

Signaling Pathways Modulated by Ursodeoxycholic Acid

UDCA's diverse biological effects are mediated through its interaction with and modulation of several key intracellular signaling pathways.

EGFR/Raf-1/ERK Signaling Pathway

In the context of deoxycholic acid (DCA)-induced apoptosis in colon cancer cells, UDCA has been shown to act as an antagonist. DCA activates the Epidermal Growth Factor Receptor (EGFR), leading to the downstream activation of the Raf-1/ERK signaling cascade, which can promote apoptosis. UDCA pretreatment inhibits DCA-induced EGFR activation and subsequently downregulates Raf-1 and ERK kinase activities, thereby suppressing apoptosis.[17][18]

PI3K/Akt Survival Pathway

UDCA can also promote cell survival by activating the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation. Activation of Akt (also known as Protein Kinase B) leads to the phosphorylation and inhibition of pro-apoptotic proteins, thereby preventing cell death.[7]

TGR5-YAP Signaling Axis

Recent studies have implicated the Takeda G-protein-coupled receptor 5 (TGR5) in mediating some of UDCA's effects. In colorectal cancer cells, UDCA activates TGR5, which in turn regulates the Hippo/YAP (Yes-Associated Protein) signaling pathway. This activation leads to the inhibition of RhoA activity, ultimately suppressing YAP signaling and inhibiting cancer cell proliferation.[19]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to study the biological functions of UDCA.

Assessment of Apoptosis in Hepatocytes

-

Objective: To determine the anti-apoptotic effect of UDCA on hepatocytes exposed to a pro-apoptotic stimulus (e.g., Fas-ligand or toxic bile acids).

-

Methodology:

-

Cell Culture: Primary hepatocytes are isolated from mice or rats and cultured on collagen-coated plates.[8][20]

-

Treatment: Cells are pre-incubated with varying concentrations of UDCA for a specified period (e.g., overnight).[8]

-

Induction of Apoptosis: Apoptosis is induced by adding a pro-apoptotic agent, such as Fas-ligand expressing fibroblasts or a cytotoxic bile acid like glycochenodeoxycholic acid (GCDCA).[8][20]

-

Apoptosis Assays:

-

TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis.[8][21]

-

DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) staining is used to visualize nuclear morphology changes, such as chromatin condensation and nuclear fragmentation.[8]

-

Annexin V/Propidium Iodide (PI) Staining: Flow cytometry with Annexin V/PI staining is employed to quantify the percentage of apoptotic and necrotic cells.[21]

-

-

Data Analysis: The percentage of apoptotic cells in UDCA-treated groups is compared to the control group (stimulus alone) to determine the protective effect of UDCA.

-

Analysis of EGFR/Raf-1/ERK Signaling Pathway

-

Objective: To investigate the inhibitory effect of UDCA on the DCA-induced activation of the EGFR/Raf-1/ERK pathway.

-

Methodology:

-

Cell Culture: Human colon cancer cells (e.g., HCT116) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with UDCA for a specific duration before being stimulated with DCA.[17]

-

Protein Extraction and Western Blotting:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated and total forms of EGFR, Raf-1, and ERK.[17][22]

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescence detection system are used to visualize the protein bands.

-

-

Kinase Assays: Raf-1 and ERK kinase activities can be measured using specific immunoprecipitation kinase assays with their respective substrates.[17]

-

Data Analysis: The levels of phosphorylated (active) proteins in UDCA-treated cells are compared to those in cells treated with DCA alone to assess the inhibitory effect of UDCA.

-

Investigation of TGR5-YAP Signaling

-

Objective: To elucidate the role of the TGR5-YAP axis in mediating the anti-proliferative effects of UDCA in colorectal cancer cells.

-

Methodology:

-

Cell Culture: Human colorectal cancer cell lines (e.g., HCT116, SW480) are used.[19]

-

Cell Viability and Proliferation Assays:

-

Western Blotting: To analyze the expression levels of key proteins in the pathway, including TGR5, RhoA, and YAP, as well as phosphorylated forms of relevant signaling molecules.[19]

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of target genes such as TGR5 and RhoA.[19]

-

Gene Silencing/Overexpression: Use of siRNA or shRNA to knockdown TGR5 or YAP, or plasmid vectors to overexpress YAP, to confirm their roles in the observed effects of UDCA.[19]

-

In Vivo Studies: Utilize animal models (e.g., AOM/DSS-induced colorectal cancer model in mice) to evaluate the effect of UDCA on tumor growth and the expression of YAP and proliferation markers (e.g., Ki67) in tumor tissues.[19]

-

Measurement of Bile Acid Composition

-

Objective: To determine the effect of UDCA administration on the composition of bile acids in bile or feces.

-

Methodology:

-

Sample Collection: Bile samples can be collected via duodenal aspiration or from T-tubes in post-operative patients. Fecal samples are collected over a defined period (e.g., 72 hours).[23]

-

Bile Acid Extraction: Bile acids are extracted from the samples using appropriate solvents (e.g., ethanol).[24]

-

Analysis Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the separation and quantification of individual bile acids after derivatization.[23]

-

High-Performance Liquid Chromatography (HPLC): Used to analyze soluble bile acids.[23]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying a wide range of bile acid species.[25]

-

-

Data Analysis: The relative and absolute concentrations of different bile acids (e.g., cholic acid, chenodeoxycholic acid, deoxycholic acid, lithocholic acid, and UDCA and its conjugates) are determined and compared between pre- and post-treatment samples.

-

Conclusion

Ursodeoxycholic acid is a well-established therapeutic agent with a remarkably diverse range of biological functions. Its clinical benefits stem from a combination of cytoprotective, choleretic, anti-apoptotic, and immunomodulatory activities, which are orchestrated through the modulation of complex intracellular signaling pathways. The quantitative data from clinical trials provide clear evidence of its efficacy in improving biochemical markers of liver function and in the dissolution of gallstones. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the nuanced mechanisms of UDCA and to explore its potential in novel therapeutic applications. A thorough understanding of these fundamental biological functions is paramount for the continued development and optimization of UDCA-based therapies for a spectrum of hepatobiliary and potentially other diseases.

References

- 1. Ursodeoxycholic acid treatment of gallstones. Dose-response study and possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ursodeoxycholic acid for primary biliary cirrhosis: final results of a 12-year, prospective, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ursodeoxycholic acid for the dissolution of radiolucent gall bladder stones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ursodeoxycholic acid: a safe and effective agent for dissolving cholesterol gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ursodeoxycholic acid for liver disease related to cystic fibrosis | Cochrane [cochrane.org]

- 6. Ursodeoxycholic acid for cystic fibrosis-related liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ursodeoxycholic acid diminishes Fas-ligand-induced apoptosis in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A preliminary trial of high-dose ursodeoxycholic acid in primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of ursodeoxycholic acid (UDCA) on serum liver damage indices in patients with chronic active hepatitis. A double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ursodeoxycholic acid for the treatment of primary biliary cirrhosis. Interim analysis of a double-blind multicentre randomized trial. The UDCA-PBC Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and indications of ursodeoxycholic acid treatment for dissolving gallstones. A multicenter double-blind trial. Tokyo Cooperative Gallstone Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ursodeoxycholic acid for liver disease associated with cystic fibrosis: a double-blind multicenter trial. The Italian Group for the Study of Ursodeoxycholic Acid in Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ursodeoxycholic acid for cystic fibrosis-related liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evidence for the association between IgG-antimitochondrial antibody and biochemical response to ursodeoxycholic acid treatment in primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ursodeoxycholic acid (UDCA) can inhibit deoxycholic acid (DCA)-induced apoptosis via modulation of EGFR/Raf-1/ERK signaling in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Differential regulation of EGFR-MAPK signaling by deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA) in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Ursodeoxycholic acid induces apoptosis of hepatocellular carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. research.rug.nl [research.rug.nl]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

Ursodeoxycholic Acid Sodium: A Deep Dive into its Core Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ursodeoxycholic acid (UDCA), a hydrophilic secondary bile acid, has long been a cornerstone in the management of cholestatic liver diseases.[1][2][3] Its therapeutic efficacy, however, extends beyond its well-documented choleretic effects, delving deep into the intricate network of cellular signaling. This technical guide provides a comprehensive overview of the core signaling pathways modulated by UDCA, offering insights for researchers, scientists, and drug development professionals. The cytoprotective, anti-inflammatory, and anti-apoptotic properties of UDCA are rooted in its ability to interact with key nuclear receptors and G-protein coupled receptors, thereby influencing a cascade of downstream events.[1][4][5][6] This document will explore these pathways in detail, presenting quantitative data, experimental methodologies, and visual diagrams to facilitate a thorough understanding of UDCA's mechanism of action.

Core Signaling Pathways

Ursodeoxycholic acid exerts its pleiotropic effects primarily through the modulation of two key receptors: the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). Additionally, it significantly impacts downstream anti-inflammatory and anti-apoptotic signaling cascades.

Farnesoid X Receptor (FXR) Signaling

FXR, a nuclear receptor primarily expressed in the liver and intestine, is a central regulator of bile acid, lipid, and glucose homeostasis.[7] The interaction of UDCA with FXR is complex and appears to be context-dependent, with evidence suggesting both agonistic and antagonistic effects.

In certain contexts, UDCA and its conjugates are considered partial or weak agonists of FXR.[8] This activation can influence the expression of genes involved in bile acid homeostasis.[7] For instance, UDCA has been shown to upregulate the expression of the small heterodimer partner (shp) gene, which in turn inhibits cholesterol 7α-hydroxylase (cyp7A1), the rate-limiting enzyme in bile acid synthesis. This creates a negative feedback loop to control bile acid levels.[7]

Conversely, other studies suggest that UDCA can act as an FXR antagonist, particularly in the intestine.[9][10] This antagonism can lead to a decrease in fibroblast growth factor 19 (FGF19) signaling, which normally represses CYP7A1 expression in the liver.[9] The resulting increase in bile acid synthesis can alter the composition of the bile acid pool.

The modulatory effect of UDCA on FXR signaling has significant implications for its therapeutic applications. By influencing bile acid homeostasis, UDCA can reduce the concentration of more hydrophobic and cytotoxic bile acids, a key mechanism in its protective effect in cholestatic conditions.[2]

| Parameter | Cell/Tissue Type | UDCA Concentration | Effect | Reference |

| shp mRNA expression | HepG2 cells | Not specified | Upregulation | [7] |

| cyp7A1 mRNA expression | HepG2 cells | Not specified | Downregulation | [7] |

| FGF19 levels | Human subjects (morbidly obese) | 13-15 mg/kg/day | ~20% decrease | [10] |

| CYP7A1 expression | Human subjects (morbidly obese) | 13-15 mg/kg/day | Increase | [10] |

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

TGR5, a G-protein coupled receptor, is another critical target for bile acids, including UDCA.[11][12] Activation of TGR5 by UDCA has been linked to various cellular responses, including anti-inflammatory and metabolic effects.[13]

Upon binding of UDCA, TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[14][15] This elevation in cAMP subsequently activates Protein Kinase A (PKA).[14][15] The TGR5-cAMP-PKA axis has been shown to play a role in inhibiting inflammatory responses and regulating cellular proliferation.[14]

One notable downstream effect of TGR5 activation by UDCA is the inhibition of the RhoA-YAP signaling pathway.[14][16] By activating PKA, UDCA can suppress the activity of RhoA, a small GTPase, which in turn leads to the inhibition of Yes-Associated Protein (YAP), a key regulator of cell growth and proliferation.[14][16] This pathway is particularly relevant in the context of colorectal cancer, where UDCA has been shown to suppress malignant progression.[14][16]

| Parameter | Cell/Tissue Type | UDCA Concentration | Effect | Reference |

| TGR5 mRNA expression | HCT116 and SW480 cells | Not specified | Upregulation | [16] |

| Intracellular cAMP levels | Not specified | Not specified | Increase | [14][15] |

Visualizing the Signaling Pathways

To better understand the complex interactions, the following diagrams illustrate the core signaling pathways of Ursodeoxycholic acid.

Caption: UDCA's modulation of the FXR signaling pathway.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile Acids as Signaling Molecules: Role of Ursodeoxycholic Acid in Cholestatic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and Synthesis of Ursodeoxycholic Acid Sodium

Abstract

Ursodeoxycholic acid (UDCA), a secondary bile acid first identified in bear bile, has become a cornerstone therapy for various cholestatic liver diseases, most notably Primary Biliary Cholangitis (PBC). Its journey from a component of traditional medicine to a globally approved pharmaceutical is a testament to extensive chemical and biological research. This technical guide provides an in-depth exploration of the discovery, chemical and biosynthetic pathways for UDCA, and the straightforward preparation of its sodium salt. It details the experimental protocols for key synthetic steps and elucidates the complex signaling pathways through which UDCA exerts its therapeutic effects. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of UDCA's core scientific principles.

Discovery and Historical Development

The history of Ursodeoxycholic acid is rooted in traditional medicine, where bear bile has been used for centuries.[1][2] The scientific investigation into its active component began in the early 20th century.

-

1902: Swedish professor Olof Hammarsten isolated a novel bile acid from polar bear bile, which he named "ursocholeinsäure".[2][3][4]

-

1927: Masato Shoda, a Japanese researcher, successfully crystallized the compound from black bear bile and renamed it "Ursodesoxycholsäure" (ursodeoxycholic acid), deriving its name from ursus, the Latin word for bear.[2][3][5]

-

1936: The precise chemical structure of UDCA was determined.[3]

-

1954: The first total chemical synthesis of UDCA was successfully published, marking a critical step towards its pharmaceutical production.[3]

-

1959: UDCA was identified as a minor constituent of human bile by Jan Sjövall.[3]

-

1975: The first prospective clinical trials demonstrated UDCA's efficacy in dissolving cholesterol gallstones.[2][3]

-

1987: A landmark study by Raoul Poupon and colleagues established the long-term benefits of UDCA for patients with Primary Biliary Cholangitis (PBC).[2][3]

-

1998: The U.S. Food and Drug Administration (FDA) approved UDCA for the treatment of PBC.[3][4]

| Milestone | Year | Key Contributor/Event | Significance |

| Initial Isolation | 1902 | Olof Hammarsten | First identification of the compound in polar bear bile.[2][3][4] |

| Crystallization & Naming | 1927 | Masato Shoda | Purified and named Ursodeoxycholic acid from black bear bile.[2][3][5] |

| Structure Elucidation | 1936 | N/A | The chemical structure was fully determined.[3] |

| First Total Synthesis | 1954 | N/A | Proved the structure and opened a path for non-animal-derived production.[3] |

| Identification in Humans | 1959 | Jan Sjövall | Confirmed UDCA as a natural, albeit minor, part of human bile acids.[3] |

| Clinical Efficacy | 1975 | Isao Makino | First prospective study showing gallstone dissolution with UDCA.[2][3] |

| PBC Treatment | 1987 | Raoul Poupon | Landmark trial establishing UDCA as an effective long-term therapy for PBC.[2][3] |

Synthesis of Ursodeoxycholic Acid

The commercial production of UDCA relies on semi-synthetic methods starting from more abundant natural bile acids, primarily cholic acid (CA) or chenodeoxycholic acid (CDCA).[6][7] The core chemical challenges involve the selective dehydroxylation at the C-12 position (when starting from CA) and the stereospecific epimerization of the 7α-hydroxyl group to the therapeutic 7β-epimer.[6]

Chemical Synthesis from Cholic Acid (CA)

Cholic acid is the most abundant and least expensive bile acid, making it the preferred starting material for industrial UDCA synthesis.[6][7] The process is a multi-step chemical transformation that generally results in an overall yield of about 30%.[6][8]

Key Transformation Steps:

-

Dehydroxylation at C-12: This is not a direct removal. It involves the oxidation of the 12α-hydroxyl group to a ketone, followed by a Wolff-Kishner reduction to remove the carbonyl group, yielding chenodeoxycholic acid (CDCA).[4][6] This sequence often requires protection of the 3- and 7-hydroxyl groups and the carboxylic acid.[6]

-

Epimerization at C-7: The 7α-hydroxyl group of the resulting CDCA intermediate is oxidized to a 7-keto group (forming 7-ketolithocholic acid). Subsequent stereoselective reduction yields the desired 7β-hydroxyl group of UDCA.[6]

Caption: General chemical synthesis strategy for UDCA from Cholic Acid.

| Step | Reaction | Typical Reagents | Intermediate Product | Typical Yield |

| 1 | Protection of 3,7-OH | Acetic anhydride, pyridine | 3,7-diacetyl cholic acid methyl ester | ~92%[6] |

| 2 | Oxidation of 12-OH | Chromic acid (CrO₃) | 12-keto derivative | High |

| 3 | Reduction of 12-keto | Wolff-Kishner (Hydrazine, KOH) | Chenodeoxycholic acid derivative | Variable |

| 4 | Deprotection | Basic hydrolysis | Chenodeoxycholic acid (CDCA) | High |

| 5 | Oxidation of 7-OH | N-bromosuccinimide or NaBrO₃ | 7-ketolithocholic acid | ~88-90%[6] |

| 6 | Reduction of 7-keto | Na metal in n-propanol | Ursodeoxycholic acid (UDCA) | ~80%[6] |

| Overall | - | - | - | ~30% [6][8] |

Chemoenzymatic and Biosynthetic Routes

To overcome the low yields and harsh reagents of purely chemical methods, chemoenzymatic and biosynthetic approaches have been developed.[7] These methods leverage the high specificity of enzymes, particularly hydroxysteroid dehydrogenases (HSDHs), to perform key transformations under milder conditions.[4][9]

Synthesis from CDCA: The most direct biosynthetic route starts with CDCA.[4]

-

Oxidation: A 7α-HSDH enzyme specifically oxidizes the 7α-hydroxyl group of CDCA to produce 7-ketolithocholic acid (7-KLCA).[4]

-

Reduction: A 7β-HSDH enzyme then stereoselectively reduces the 7-keto group of 7-KLCA to the 7β-hydroxyl group, yielding UDCA.[4]

This two-enzyme, one-pot synthesis is highly efficient and forms the basis of modern, greener production methods.[4]

References

- 1. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 2. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]

- 3. Ursodeoxycholic Acid: History and Clinical Applications in Cancer Prevention_Chemicalbook [chemicalbook.com]

- 4. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]

- 5. acs.org [acs.org]

- 6. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]

- 7. Latest development in the synthesis of ursodeoxycholic acid (UDCA) | TU Delft Repository [repository.tudelft.nl]

- 8. vaccinelab.alfa-chemistry.com [vaccinelab.alfa-chemistry.com]

- 9. Enzymatic routes for the synthesis of ursodeoxycholic acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

The Role of Ursodeoxycholic Acid Sodium in Bile Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ursodeoxycholic acid (UDCA), a hydrophilic secondary bile acid, has emerged as a cornerstone therapy for various cholestatic liver diseases. Its sodium salt form ensures bioavailability for therapeutic efficacy. This technical guide provides an in-depth exploration of the multifaceted role of UDCA in bile acid metabolism. It elucidates the mechanisms by which UDCA alters the bile acid pool, modulates key signaling pathways including the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), and exerts its cytoprotective and choleretic effects. This document summarizes quantitative data on the impact of UDCA on bile acid composition, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers and professionals in the field of hepatology and drug development.

Introduction: The Therapeutic Significance of Ursodeoxycholic Acid

Ursodeoxycholic acid is a naturally occurring bile acid found in small amounts in human bile.[1] For therapeutic purposes, it is administered to enrich the bile acid pool, effectively displacing the more hydrophobic and cytotoxic bile acids.[2] This shift in the bile acid composition from hydrophobic to hydrophilic is a primary mechanism behind its therapeutic benefits in conditions such as Primary Biliary Cholangitis (PBC) and for the dissolution of cholesterol gallstones.[2][3] The core mechanisms of UDCA's action are multifaceted, encompassing the protection of hepatocytes and cholangiocytes from cytotoxicity, stimulation of hepatobiliary secretion, and modulation of inflammatory and apoptotic pathways.[4][5][6]

Impact of Ursodeoxycholic Acid on Bile Acid Pool Composition

Oral administration of UDCA significantly remodels the bile acid pool. It becomes the predominant biliary bile acid, leading to a concurrent decrease in the relative concentrations of endogenous, more hydrophobic bile acids such as cholic acid (CA), chenodeoxycholic acid (CDCA), and deoxycholic acid (DCA).[7][8]

Table 1: Quantitative Changes in Biliary Bile Acid Composition Following UDCA Treatment in Patients with Gallstones

| Bile Acid | Pre-Treatment (mol %) | Post-Treatment with UDCA (mol %) | Reference |

| Ursodeoxycholic Acid (UDCA) | ~4% | Markedly increased (up to 50%) | [1] |

| Cholic Acid (CA) | ~33% | Significantly decreased | [1] |

| Chenodeoxycholic Acid (CDCA) | ~45% | Significantly decreased | [1] |

| Deoxycholic Acid (DCA) | Not specified | No significant change | [1] |

Table 2: Biliary Bile Acid Composition in Primary Biliary Cirrhosis (PBC) Patients Before and After Two Years of UDCA Treatment

| Bile Acid | At Entry (mean % ± SD) | After 2 Years on UDCA (mean %) | Reference |

| Ursodeoxycholic Acid (UDCA) | 0.6 ± 0.9 | 40.1 | [9] |

| Cholic Acid (CA) | 57.4 ± 18.6 | 32.2 | [9] |

| Chenodeoxycholic Acid (CDCA) | 31.5 ± 15.5 | 19.5 | [9] |

| Deoxycholic Acid (DCA) | 8.0 ± 9.3 | No significant change | [9] |

| Lithocholic Acid (LCA) | 0.3 ± 1.0 | No significant change | [9] |

Table 3: Impact of UDCA Treatment on Serum Liver Chemistry in Patients with Primary Sclerosing Cholangitis (PSC)

| Parameter | Median Change from Baseline after 1 Year of UDCA Treatment | Reference |

| Bilirubin | -50% | [10] |

| Alkaline Phosphatase (ALP) | -67% | [10] |

| Gamma-Glutamyltransferase (GGT) | -53% | [10] |

| Aspartate Aminotransferase (AST) | -54% | [10] |

| Alanine Aminotransferase (ALT) | -36% | [10] |

Modulation of Key Signaling Pathways by Ursodeoxycholic Acid

UDCA exerts its effects by interacting with and modulating several critical signaling pathways involved in bile acid homeostasis, inflammation, and cell survival. The two most prominent receptors in this context are the nuclear receptor FXR and the G-protein coupled receptor TGR5.

Farnesoid X Receptor (FXR) Signaling

FXR is a key regulator of bile acid synthesis and transport. While some studies suggest that UDCA may act as an FXR antagonist, others indicate a more complex interaction.[11][12] The antagonistic effect on intestinal FXR can lead to a decrease in the production of fibroblast growth factor 19 (FGF19), a hormone that inhibits bile acid synthesis in the liver. This may contribute to the observed increase in bile acid synthesis with prolonged UDCA treatment.[8][11]

References

- 1. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Primary hepatocytes and their cultures in liver apoptosis research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile duct ligation: step-by-step to cholangiocyte inflammatory tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 7. clyte.tech [clyte.tech]

- 8. [PDF] Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis | Semantic Scholar [semanticscholar.org]

- 9. An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice | PLOS One [journals.plos.org]

- 11. TUNEL apoptotic cell detection in tissue sections: critical evaluation and improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Ursodeoxycholic Acid Sodium in Primary Biliary Cholangitis: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms, Clinical Efficacy, and Research Methodologies of Ursodeoxycholic Acid in the Treatment of Primary Biliary Cholangitis.

This technical guide provides a comprehensive overview of ursodeoxycholic acid (UDCA) and its sodium salt for the research and treatment of primary biliary cholangitis (PBC). It is designed for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, quantitative clinical trial data, and key experimental protocols.

Core Mechanisms of Action

Ursodeoxycholic acid, a hydrophilic secondary bile acid, is the cornerstone of therapy for PBC. Its therapeutic effects are multifaceted, primarily revolving around the protection of cholangiocytes and hepatocytes from the cytotoxic effects of hydrophobic bile acids that accumulate in cholestatic liver diseases. The principal mechanisms of action include:

-

Cytoprotection: UDCA replaces toxic hydrophobic bile acids in the bile acid pool, reducing their ability to cause cellular injury and apoptosis. It stabilizes cell membranes and mitochondria, thereby mitigating oxidative stress.

-

Choleretic Effects: UDCA stimulates hepatobiliary secretion of bile acids and other cholephiles, promoting the flow of bile and the elimination of toxic substances.

-

Anti-inflammatory and Immunomodulatory Effects: UDCA modulates the immune response by inhibiting the expression of pro-inflammatory cytokines and interfering with signaling pathways such as NF-κB.

-

Anti-apoptotic Effects: UDCA inhibits apoptosis of hepatocytes and cholangiocytes by preventing mitochondrial dysfunction and the activation of caspases.

Signaling Pathways Modulated by Ursodeoxycholic Acid

The therapeutic effects of UDCA are mediated through its interaction with several key intracellular signaling pathways. These pathways are critical for regulating cellular processes such as proliferation, apoptosis, inflammation, and bile acid homeostasis.

Ursodeoxycholic Acid Sodium: A Deep Dive into its Anti-inflammatory Properties

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ursodeoxycholic acid (UDCA), a secondary bile acid, has long been utilized for the treatment of cholestatic liver diseases. Beyond its established role in hepatobiliary disorders, a growing body of evidence highlights the potent anti-inflammatory properties of UDCA and its sodium salt. These characteristics position UDCA as a promising therapeutic candidate for a range of inflammatory conditions. This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of Ursodeoxycholic acid sodium, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Mechanisms of Anti-inflammatory Action

Ursodeoxycholic acid exerts its anti-inflammatory effects through the modulation of several key signaling pathways and cellular responses. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.

Inhibition of NF-κB Signaling

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines.

UDCA has been shown to interfere with this process by preventing the degradation of IκBα.[1] This inhibitory action effectively blocks the nuclear translocation of NF-κB, thereby downregulating the expression of a suite of pro-inflammatory mediators.[1][2]

Modulation of MAPK Signaling

The MAPK pathway, comprising cascades of protein kinases including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a pivotal role in cellular responses to a variety of external stimuli, including inflammatory signals. UDCA has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the downstream inflammatory signaling.[3][4]

Quantitative Preclinical Data

The anti-inflammatory effects of UDCA have been quantified in various preclinical models. The following tables summarize key findings from in vitro and in vivo studies.

In Vitro Studies: Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages

| Parameter | Treatment | Concentration | Time | Result | Reference |

| Cell Viability | UDCA | 0.5 mM | 24 h | 85.27% ± 0.98% | [5] |

| 1 mM | 24 h | 82.78% ± 2.08% | [5] | ||

| 2 mM | 24 h | 72.15% ± 1.71% | [5] | ||

| 5 mM | 24 h | 71.18% ± 2.25% | [5] | ||

| Nitric Oxide (NO) Production | LPS (1 µg/mL) | - | 24 h | Increased | [6] |

| LPS + UDCA | 1 mM | 24 h | Significantly decreased vs. LPS alone | [6] | |

| Pro-inflammatory Cytokines (mRNA) | LPS (1 µg/mL) + UDCA | 1 mM | 6 h | IL-1α, IL-1β, IL-6 dramatically reduced vs. LPS alone | [5] |

| Pro-inflammatory Cytokines (Protein) | LPS (1 µg/mL) + UDCA | 1 mM | 24 h | TNF-α, IL-1α, IL-1β, IL-6 significantly decreased vs. LPS alone | [5] |

| Anti-inflammatory Cytokine (mRNA & Protein) | LPS (1 µg/mL) + UDCA | 1 mM | 24 h | IL-10 significantly increased vs. LPS alone | [5] |

| MAPK Phosphorylation | LPS (1 µg/mL) + UDCA | 1 mM | 24 h | p-ERK/t-ERK ratio decreased from 2.26 to 1.43 | [5] |

| p-JNK/t-JNK ratio decreased from 19.33 to 12.65 | [5] | ||||

| p-p38/t-p38 ratio decreased from 2.04 to 1.08 | [5] | ||||

| NF-κB Pathway | LPS (1 µg/mL) + UDCA | 1 mM | 24 h | p-IκBα/t-IκBα ratio decreased from 3.65 to 2.25 | [5] |

In Vivo Studies: Animal Models of Colitis

| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |

| TNBS-induced colitis in rats | Oral UDCA | 10 mg/kg/day | - | No significant effect | [7] |

| 25 mg/kg/day | - | No significant effect | [7] | ||

| 50 mg/kg/day | - | Ameliorated colonic inflammation, evidenced by higher body weight recovery and diminished affected mucosal area. | [7] | ||

| DSS-induced colitis in mice | Oral UDCA | 30 mg/kg/day | 5 days | Disease Activity Index (DAI) reduced from 10.0 to 7.2 | [1] |

| 100 mg/kg/day | 5 days | DAI reduced to 5.8; Histological inflammation score significantly reduced. | [1] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Ursodeoxycholic acid.

Figure 1: UDCA inhibits the NF-κB signaling pathway.

Figure 2: UDCA modulates the MAPK signaling pathway.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of UDCA.

In Vitro Inflammation Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA extraction) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of UDCA sodium salt for a pre-incubation period (e.g., 1 hour). Subsequently, lipopolysaccharide (LPS) from E. coli is added at a final concentration of 1 µg/mL to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS alone.

-

Incubation: Cells are incubated for specified time points (e.g., 6, 12, 24 hours) depending on the endpoint being measured.

-

Endpoint Analysis:

-

Cell Viability: Assessed using assays such as the MTT or CCK-8 assay.

-

Nitric Oxide Production: Measured in the culture supernatant using the Griess reagent.

-

Cytokine Measurement (Protein): Pro- and anti-inflammatory cytokine levels in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for murine TNF-α, IL-1β, IL-6, and IL-10.

-

Gene Expression Analysis (mRNA): Total RNA is extracted from the cells, and reverse-transcribed to cDNA. Quantitative real-time PCR (qPCR) is performed using primers specific for the genes of interest (e.g., Tnf, Il1b, Il6, Il10). Gene expression levels are normalized to a housekeeping gene such as Actb (β-actin).

-

Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with primary antibodies specific for phosphorylated and total forms of ERK, JNK, p38, and IκBα. A loading control such as β-actin or GAPDH is also probed.

-

In Vivo Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Model in Rats

-

Animal Model: Male Wistar rats are used.

-

Induction of Colitis: Rats are lightly anesthetized, and a solution of TNBS in ethanol (B145695) is administered intrarectally.

-

UDCA Administration: UDCA is administered orally (e.g., by gavage) at various doses (e.g., 10, 25, 50 mg/kg/day) for a specified period before and/or after colitis induction.

-

Assessment of Colitis:

-

Clinical Signs: Body weight, stool consistency, and presence of blood are monitored daily to calculate a Disease Activity Index (DAI).

-

Macroscopic Evaluation: At the end of the experiment, the colon is excised, and macroscopic damage (e.g., ulceration, inflammation) is scored.

-

Histological Analysis: Colon tissue samples are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammatory cell infiltration and tissue damage.

-

Biochemical Markers: Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can be measured in colon tissue homogenates. Cytokine levels in the tissue can also be quantified by ELISA or qPCR.

-

Conclusion

This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of key pro-inflammatory mediators and an increase in anti-inflammatory cytokines. The quantitative data from both in vitro and in vivo preclinical models provide a strong rationale for the further investigation and development of UDCA for the treatment of a variety of inflammatory diseases. The experimental protocols outlined in this guide offer a foundation for researchers to design and execute studies to further elucidate the therapeutic potential of this multifaceted compound.

References

- 1. physoc.org [physoc.org]

- 2. Therapeutic role of ursodeoxycholic acid in colitis-associated cancer via gut microbiota modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ursodeoxycholic Acid Inhibits Inflammatory Responses and Promotes Functional Recovery After Spinal Cord Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.dongguk.edu [pure.dongguk.edu]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Dose-dependent antiinflammatory effect of ursodeoxycholic acid in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Ursodeoxycholic Acid Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursodeoxycholic acid (UDCA), a secondary bile acid, and its sodium salt have emerged as promising neuroprotective agents with therapeutic potential for a range of neurodegenerative disorders. Initially utilized for the treatment of cholestatic liver diseases, a growing body of preclinical and clinical evidence indicates that UDCA exerts beneficial effects in the central nervous system. Its neuroprotective properties are attributed to a multi-faceted mechanism of action that includes the preservation of mitochondrial integrity, inhibition of apoptotic pathways, and attenuation of endoplasmic reticulum (ER) stress. This technical guide provides an in-depth overview of the core neuroprotective mechanisms of UDCA, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Neuroprotective Mechanisms

The neuroprotective effects of Ursodeoxycholic acid are primarily centered around three interconnected cellular processes: mitochondrial stabilization, anti-apoptosis, and amelioration of endoplasmic reticulum (ER) stress.

Mitochondrial Protection

Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases, leading to energy deficits, oxidative stress, and the initiation of cell death cascades. UDCA has been shown to counteract these detrimental processes through several mechanisms:

-

Stabilization of Mitochondrial Membrane Potential (MMP): UDCA helps maintain the electrochemical gradient across the mitochondrial inner membrane, which is crucial for ATP synthesis. In fibroblasts from both sporadic and familial Alzheimer's disease patients, treatment with UDCA has been shown to increase the mitochondrial membrane potential.[1]

-

Modulation of Mitochondrial Dynamics: UDCA influences the machinery that governs mitochondrial fission and fusion. It has been observed to redistribute the dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission, in fibroblasts from Alzheimer's disease patients.[2]

-

Enhancement of Mitochondrial Respiration: Studies have demonstrated that UDCA can improve mitochondrial respiration. For instance, in fibroblasts from Alzheimer's disease patients, UDCA treatment increased mitochondrial respiration and ATP-coupled respiration.[1]

Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative disorders. UDCA intervenes in the apoptotic cascade at multiple points:

-

Regulation of the Bcl-2 Family of Proteins: UDCA modulates the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. It can decrease the expression of Bax and increase the expression of Bcl-2, thereby preventing the release of cytochrome c from the mitochondria.

-

Inhibition of Caspase Activation: By preventing cytochrome c release, UDCA inhibits the activation of the caspase cascade, a family of proteases that execute the final stages of apoptosis. Specifically, it has been shown to reduce the activity of caspase-3, a key executioner caspase.

-

Suppression of p53: The tumor suppressor protein p53 can induce apoptosis in response to cellular stress. UDCA has been found to suppress the accumulation of p53 in neuronal cells, thereby preventing p53-mediated apoptosis.[3]

Attenuation of Endoplasmic Reticulum (ER) Stress

The ER is a critical organelle for protein folding and calcium homeostasis. The accumulation of misfolded proteins leads to ER stress, which can trigger apoptosis. UDCA helps to alleviate ER stress by:

-

Reducing the Unfolded Protein Response (UPR): UDCA can decrease the expression of key markers of the UPR, such as X-box binding protein-1 (XBP-1) and C/EBP homologous protein (CHOP).[4][5]

-

Modulating Calcium Homeostasis: ER stress is often associated with dysregulated calcium signaling. TUDCA, the taurine (B1682933) conjugate of UDCA, has been shown to reduce calcium efflux from the ER.[6]

Signaling Pathways

The neuroprotective effects of UDCA are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the neuroprotective effects of UDCA.

Table 1: In Vitro Studies

| Cell Type | Model/Toxin | UDCA/TUDCA Concentration | Outcome Measure | Result |

| SH-SY5Y neuroblastoma | MPP+ | 50 µM | Cell Viability | Increased |

| Primary cortical neurons | Amyloid-β | 50 µM (TUDCA) | Apoptosis | Decreased |

| Alzheimer's patient fibroblasts | Sporadic & Familial AD | 100 nM | Mitochondrial Membrane Potential | Increased by 12-28% |

| Alzheimer's patient fibroblasts | Sporadic & Familial AD | 100 nM | Mitochondrial Respiration | Increased |

| Human umbilical vein endothelial cells | Oscillatory Shear Stress | 100 µM | XBP-1 and CHOP expression | Decreased |

| WERI-Rb-1 human cone-like cells | Albumin | 1 µM | Cell Viability | Increased |

| Rat retinal explants | Albumin | 10 ng/mL | Cleaved/pro-Caspase 3 ratio | Decreased |

Table 2: In Vivo Studies

| Animal Model | Disease Model | UDCA/TUDCA Dosage | Outcome Measure | Result |

| Rat | Middle Cerebral Artery Occlusion (Stroke) | 200 mg/kg (TUDCA) | Infarct Volume | Reduced by ~50% |

| Mouse | MPTP-induced Parkinson's Disease | 50 mg/kg | Dopaminergic neuron survival | Increased |

| Mouse | MPTP-induced Parkinson's Disease | 50 mg/kg | Behavioral deficits | Improved |

| Rat | Rotenone-induced Parkinson's Disease | 45 mg/kg | Striatal dopamine (B1211576) levels | Increased |

| Rat | Rotenone-induced Parkinson's Disease | 45 mg/kg | Caspase-3, -8, -9 activity | Decreased |

| Drosophila | CHMP2BIntron5 (Frontotemporal Dementia) | 600 µM in food | Locomotor dysfunction | Rescued |

| Rat Primary Neurons | CHMP2BIntron5 (Frontotemporal Dementia) | 10 µM | Neuronal survival | Increased |

Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the literature on UDCA's neuroprotective effects.

In Vitro Assays

1. Cell Culture and Treatment:

-

Cell Lines: SH-SY5Y human neuroblastoma cells, primary cortical neurons, patient-derived fibroblasts.

-

Culture Conditions: Standard culture media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, maintained at 37°C in a humidified atmosphere with 5% CO2.

-

UDCA/TUDCA Preparation: Ursodeoxycholic acid sodium salt is typically dissolved in sterile water or cell culture medium to prepare a stock solution, which is then diluted to the desired final concentration for treating the cells.

-

Toxin Induction: To model neurodegenerative conditions, cells are often treated with neurotoxins such as 1-methyl-4-phenylpyridinium (MPP+), amyloid-β peptides, or rotenone (B1679576) at concentrations known to induce apoptosis or mitochondrial dysfunction.

2. Measurement of Mitochondrial Membrane Potential (MMP):

-

Principle: Fluorescent dyes such as JC-1 or TMRE are used to assess MMP. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.

-

Procedure:

-

Cells are seeded in multi-well plates and treated with UDCA and/or a neurotoxin.

-

The cells are then incubated with the JC-1 or TMRE dye according to the manufacturer's protocol.

-

Fluorescence is measured using a fluorescence microscope or a plate reader. The ratio of red to green fluorescence (for JC-1) or the intensity of red fluorescence (for TMRE) is used to quantify changes in MMP.[7][8][9][10][11]

-

3. Apoptosis Assays:

-

TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Caspase Activity Assays: The activity of key caspases, such as caspase-3, can be measured using fluorogenic or colorimetric substrates.

-

Procedure: Cell lysates are incubated with a caspase-specific substrate that is conjugated to a fluorophore or a chromophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.

-

-

Western Blotting for Apoptotic Proteins: The expression levels of Bcl-2 family proteins (Bax, Bcl-2) can be determined by Western blotting.

4. Measurement of ER Stress Markers:

-

Western Blotting: The expression levels of ER stress markers such as GRP78, CHOP, and the spliced form of XBP1 can be quantified by Western blotting using specific antibodies.[20]

-

RT-qPCR: The mRNA levels of UPR target genes can be measured by reverse transcription quantitative PCR.

In Vivo Models

1. MPTP-Induced Parkinson's Disease Model:

-

Animal Model: C57BL/6 mice are commonly used.

-

Procedure:

-

Mice receive intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce dopaminergic neurodegeneration. A common regimen is 20-30 mg/kg MPTP-HCl daily for 5 consecutive days.[21][22]

-

UDCA is administered orally or via intraperitoneal injection, either before, during, or after MPTP administration. Dosages typically range from 30 to 50 mg/kg/day.[23]

-

Behavioral tests (e.g., rotarod, open field test) are performed to assess motor function.

-

At the end of the study, brain tissue is collected for immunohistochemical analysis of tyrosine hydroxylase (a marker for dopaminergic neurons) and other relevant proteins.

-

2. Middle Cerebral Artery Occlusion (MCAO) Stroke Model:

-

Animal Model: Sprague-Dawley rats or C57BL/6 mice.

-

Procedure:

-

The middle cerebral artery is temporarily occluded, typically for 60-120 minutes, using an intraluminal filament.[24][25][26]

-

TUDCA (the more commonly studied form in stroke models) is administered intravenously or intraperitoneally, often shortly after the onset of ischemia or reperfusion.

-

Neurological deficits are assessed using a scoring system.

-

After a set period (e.g., 24-48 hours), the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume.

-

3. CHMP2BIntron5 Model of Frontotemporal Dementia:

-

Animal Model: Drosophila melanogaster expressing the human CHMP2BIntron5 mutation pan-neuronally.

-

Procedure:

-

Flies are raised on food supplemented with UDCA (e.g., 600 µM).

-

Larval locomotor activity is assessed.

-

The larval central nervous system is dissected for immunohistochemical analysis of apoptotic markers (e.g., cleaved Dcp-1) and neuronal morphology.[3]

-

Conclusion

This compound holds significant promise as a neuroprotective agent due to its well-documented effects on mitochondrial function, apoptosis, and ER stress. The data summarized in this guide, along with the outlined experimental protocols, provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of UDCA for a variety of neurodegenerative diseases. Future research should focus on elucidating the precise molecular targets of UDCA in different neuronal populations and on conducting well-designed clinical trials to translate these promising preclinical findings into effective therapies for patients.[27]

References

- 1. Ursodeoxycholic Acid Improves Mitochondrial Function and Redistributes Drp1 in Fibroblasts from Patients with Either Sporadic or Familial Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liver disease drug could help restore cells damaged by Alzheimer's • healthcare-in-europe.com [healthcare-in-europe.com]

- 3. Neuroprotective activity of ursodeoxycholic acid in CHMP2BIntron5 models of frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ursodeoxycholic Acid (UDCA) Exerts Anti-Atherogenic Effects by Inhibiting Endoplasmic Reticulum (ER) Stress Induced by Disturbed Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem-agilent.com [chem-agilent.com]

- 8. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]

- 12. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A fluorescence vital assay for the recognition and quantification of excitotoxic cell death by necrosis and apoptosis using confocal microscopy on neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Western Blotting for Neuronal Proteins [protocols.io]

- 20. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 21. TUDCA combined with Syndopa protects the midbrain and gut from MPTP toxicity in a Parkinson’s disease mouse model: Immunohistochemical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Protective Effects of Ursodeoxycholic Acid Against Oxidative Stress and Neuroinflammation Through Mitogen-Activated Protein Kinases Pathway in MPTP-Induced Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 26. openaccessjournals.com [openaccessjournals.com]

- 27. ClinicalTrials.gov [clinicaltrials.gov]

Ursodeoxycholic Acid (UDCA) and Gut Microbiome Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate interactions between ursodeoxycholic acid (UDCA) and the gut microbiome. It delves into the molecular mechanisms, signaling pathways, and modulatory effects of UDCA on the microbial ecosystem within the gastrointestinal tract. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of UDCA and its interplay with the gut microbiota.

Introduction: The Gut Microbiome and Bile Acid Axis

The gut microbiome, a complex community of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host physiology, metabolism, and immunity. A critical aspect of this host-microbe relationship is the bi-directional communication known as the gut-bile acid axis. The liver synthesizes primary bile acids, which are then metabolized by the gut microbiota into secondary bile acids. These bile acids act as signaling molecules, activating nuclear receptors like the farnesoid X receptor (FXR) and G-protein coupled receptors such as the Takeda G-protein coupled receptor 5 (TGR5), thereby influencing various physiological processes.

Ursodeoxycholic acid (UDCA) is a hydrophilic secondary bile acid that has been utilized in the treatment of various hepatobiliary disorders. Its therapeutic effects are increasingly being linked to its ability to modulate the gut microbiome and its metabolic functions.

Quantitative Effects of UDCA on Gut Microbiome Composition

UDCA administration has been shown to significantly alter the composition of the gut microbiota. These changes are often associated with beneficial effects in various disease models. The following tables summarize the key quantitative findings from preclinical and clinical studies.

| Study Type | Subject | UDCA Dosage | Duration | Key Findings | Reference |

| Preclinical (Mouse Model of Colitis) | Mice | Not Specified | Not Specified | Normalized the colitis-associated increased Firmicutes/Bacteroidetes ratio. Prevented the loss of Clostridium cluster XIVa and increased the abundance of Akkermansia muciniphila.[1][2] | [1][2] |

| Preclinical (Mouse Model of NASH) | C57BL/6 Mice | 120 mg/kg/day | 4 weeks | Partially restored gut microbiota dysbiosis. Decreased relative abundance of Firmicutes and increased relative abundance of Bacteroidetes. Lowered abundance of Fecalibaculum, Coriobacteriaceae_UCG-002, and Enterorhabdus. Increased abundance of norank_f_Muribaculaceae, Bacteroides, and Alistipes.[3] | [3] |

| Preclinical (Healthy Mice) | C57BL/6J Mice | 50, 150, 450 mg/kg/day | 21 days | Dose-dependent alterations in the gut microbial community structure in the ileum and cecum. Significant contribution of the Lachnospiraceae family to the observed alterations.[4] | [4] |

| Clinical Trial (Colorectal Adenoma Prevention) | Humans | 8-10 mg/kg/day | 3 years | UDCA-associated shift in microbial community composition (P < 0.001). Overrepresentation of Faecalibacterium prausnitzii and an inverse relationship with Ruminococcus gnavus.[5] | [5] |

| Clinical Trial (Intrahepatic Cholestasis of Pregnancy) | Humans | Not Specified | Not Specified | Higher ratio of Bacteroidetes to Firmicutes in UDCA-treated women (p = 0.0178).[6] | [6] |

| Clinical Trial (Gallstone Disease) | Humans | Not Specified | 6 months | Restoration of Roseburia abundance after treatment.[7] | [7] |

| Bacterial Phylum/Genus | Disease Model/Condition | Effect of UDCA | Quantitative Change | Reference |

| Firmicutes/Bacteroidetes Ratio | Colitis (Mice) | Normalization | Increased ratio in colitis was normalized by UDCA. | [1][2] |

| NASH (Mice) | Decrease | Decreased relative abundance of Firmicutes and increased Bacteroidetes. | [3] | |

| Intrahepatic Cholestasis of Pregnancy | Increase in Bacteroidetes | Higher Bacteroidetes to Firmicutes ratio. | [6] | |

| Akkermansia muciniphila | Colitis (Mice) | Increase | Significantly increased abundance.[1][2] | [1][2] |

| Colitis-Associated Cancer (Mice) | Increase | Significantly upregulated colonization.[8] | [8][9] | |

| Faecalibacterium prausnitzii | Colorectal Adenoma Prevention (Humans) | Increase | Overrepresentation in the post-UDCA arm.[5] | [5] |

| Ruminococcus gnavus | Colorectal Adenoma Prevention (Humans) | Decrease | Inverse relationship with F. prausnitzii.[5] | [5] |

| Bacteroides | Colitis (Mice) | Decrease | Significantly downregulated abundance.[8][10] | [8][10] |

| Lachnospiraceae | Healthy Mice | Alteration | Significantly contributed to alterations in the ileum and cecum. | [4] |

| Roseburia | Gallstone Disease (Humans) | Increase | Abundance restored after treatment. | [7] |

Signaling Pathways Modulated by UDCA-Microbiome Interactions

UDCA's influence on host physiology is mediated through complex signaling networks that are often intertwined with the gut microbiota. The two primary receptors involved are the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor highly expressed in the liver and intestine, playing a crucial role in bile acid, lipid, and glucose homeostasis. While some bile acids are potent FXR agonists, UDCA is generally considered a weak ligand and can even act as an antagonist.[3][11] The interaction of UDCA with FXR signaling is often indirect, mediated by its effects on the gut microbiota and the overall bile acid pool.

Caption: FXR signaling pathway in the gut-liver axis and the influence of UDCA.

Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor expressed in various tissues, including the intestine and immune cells. UDCA is an agonist for TGR5.[12] Activation of TGR5 by bile acids, including UDCA, leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream effectors. This pathway is involved in regulating inflammation, energy expenditure, and glucose homeostasis.

Caption: TGR5 signaling pathway activated by UDCA in intestinal cells.

Experimental Protocols

This section outlines common experimental methodologies used to study the interactions between UDCA and the gut microbiome.

Animal Models

-

DSS-Induced Colitis Model:

-

Animals: C57BL/6 mice are commonly used.

-

Induction of Colitis: Dextran sodium sulfate (B86663) (DSS) is administered in the drinking water (typically 2.5-3% w/v) for 5-7 days.

-

UDCA Administration: UDCA is administered daily by oral gavage at doses ranging from 30-100 mg/kg body weight.[8][13]

-

Outcome Measures: Disease activity index (DAI) (monitoring weight loss, stool consistency, and rectal bleeding), colon length, and histological analysis of colon tissue.

-

-

High-Fat, High-Cholesterol (HFHC) Diet-Induced NASH Model:

-

Animals: C57BL/6 mice.

-

Diet: Mice are fed a high-fat, high-cholesterol diet for an extended period (e.g., 24 weeks) to induce non-alcoholic steatohepatitis (NASH).

-

UDCA Administration: Following the induction of NASH, mice are treated with UDCA via oral gavage (e.g., 120 mg/kg/day) for a specified duration (e.g., 4 weeks).[3]

-

Outcome Measures: Serum liver enzymes (ALT, AST), liver histology (steatosis, inflammation, ballooning), and analysis of gut barrier integrity proteins (e.g., Claudin-1, ZO-1).

-

Gut Microbiome Analysis

-

16S rRNA Gene Sequencing:

-

Sample Collection: Fecal samples are collected from animals at baseline and at the end of the treatment period and immediately frozen at -80°C.

-

DNA Extraction: Total DNA is extracted from fecal samples using a commercially available kit (e.g., DNeasy PowerSoil DNA Pro Kit).

-

PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers (e.g., 341F and 805R).[14]

-

Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

Data Analysis: Sequencing reads are processed using bioinformatics pipelines (e.g., QIIME2) to identify operational taxonomic units (OTUs) or amplicon sequence variants (ASVs) and determine the taxonomic composition and diversity of the gut microbiota.

-

Bile Acid Analysis

-

Sample Preparation: Bile acids are extracted from serum, liver, and intestinal contents.

-

Quantification: Bile acid profiles are determined using liquid chromatography-mass spectrometry (LC-MS/MS).[15]

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for investigating the effects of UDCA on the gut microbiome in a mouse model of colitis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Ursodeoxycholic acid and its taurine/glycine conjugated species reduce colitogenic dysbiosis and equally suppress experimental colitis in mice [biblio.ugent.be]

- 3. Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ursodeoxycholic acid enriches intestinal bile salt hydrolase-expressing Bacteroidetes in cholestatic pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Therapeutic role of ursodeoxycholic acid in colitis-associated cancer via gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic role of ursodeoxycholic acid in colitis-associated cancer via gut microbiota modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. physoc.org [physoc.org]

- 14. Frontiers | Integrated 16S rRNA Gene Sequencing and Metabolomics Analysis to Investigate the Important Role of Osthole on Gut Microbiota and Serum Metabolites in Neuropathic Pain Mice [frontiersin.org]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Ursodeoxycholic Acid (UDCA) in Animal Models of Liver Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ursodeoxycholic acid (UDCA) and its taurine-conjugated form, tauroursodeoxycholic acid (TUDCA), in various animal models of liver disease. This document includes detailed protocols, dosage information, and mechanistic insights to guide researchers in their study design and execution.

Introduction

Ursodeoxycholic acid is a naturally occurring hydrophilic bile acid that has been extensively studied and used for the treatment of cholestatic liver diseases.[1][2][3][4][5] Its therapeutic effects are attributed to its cytoprotective, anti-apoptotic, immunomodulatory, and choleretic properties.[1][2] In animal models, UDCA has shown efficacy in ameliorating liver injury associated with non-alcoholic fatty liver disease (NAFLD), cholestasis, and liver fibrosis.[6][7][8][9] These notes are intended to serve as a practical guide for the application of UDCA and its derivatives in preclinical liver disease research.

Mechanisms of Action

UDCA exerts its hepatoprotective effects through multiple mechanisms:

-

Shifting the Bile Acid Pool: UDCA replaces more toxic, hydrophobic bile acids with the less toxic, hydrophilic UDCA, thereby reducing bile acid-induced hepatocyte injury.[1][2]

-

Choleretic Effect: It stimulates the secretion of bile acids, which helps to clear toxic bile acids from the liver.[2]

-

Cytoprotection: UDCA can stabilize cell membranes and protect mitochondria from damage.[6]

-

Anti-apoptotic Effects: It can inhibit apoptosis in hepatocytes.[1]

-

Immunomodulation: UDCA may have immunomodulatory effects, including reducing the expression of major histocompatibility complex (MHC) class I antigens in the liver.[3]

-

Antioxidant Properties: It can reduce the production of reactive oxygen species (ROS) by Kupffer cells, thus mitigating oxidative stress.[1][3]

Data Presentation: UDCA/TUDCA Dosage in Animal Models

The following tables summarize the dosages of UDCA and TUDCA used in various animal models of liver disease.

Table 1: Ursodeoxycholic Acid (UDCA) Dosage in Rodent Models of Liver Disease

| Animal Model | Species/Strain | Liver Disease Model | UDCA Dosage | Administration Route | Duration | Key Findings | Reference |

| Non-Alcoholic Steatohepatitis (NASH) | Rat (Wistar) | Methionine- and choline-deficient (MCD) diet | 10, 20, 40, 80 mg/kg/day | Intragastric | 4 weeks | Dose-dependent decrease in liver damage, steatosis, and inflammation. | [6] |

| Non-Alcoholic Steatohepatitis (NASH) | Mouse | High-fat high-cholesterol (HFHC) diet | 300 mg/kg/day | Oral gavage | 8 weeks | Ameliorated liver inflammation. | [9] |

| Hepatic Steatosis | Rat | Choline-deficient diet | 25 mg/kg/day | Oral feeding tube | 30 days | Prevented hepatic steatosis. | [10] |

| Hepatic Steatosis | Rat (Sprague-Dawley) | High-fat diet | 25 mg/kg/day | In drinking water | 12 weeks | No significant effect on NASH induced by a high-fat diet when used alone. | [11] |

| Intrahepatic Cholestasis | Mouse | Ezrin-knockdown (Vil2kd/kd) | 50 mg/kg/day | Intraperitoneal injection | Not specified | Ameliorated hepatic function and reduced periductal fibrosis. | [7] |

| Intrahepatic Cholestasis | Mouse | α-naphthylisothiocyanate (ANIT)-induced | 25, 50, 100 mg/kg/day | Intragastric | 7 days (recovery stage) | Decreased serum ALT and total bile acid levels. | [12] |

| Polycystic Liver Disease | Rat (PCK) | Genetic model | Not specified | Chronic treatment | Not specified | Inhibited hepatic cystogenesis and fibrosis. | [8] |

| General Use | Dogs and Cats | Various liver diseases | 10-15 mg/kg/day | Oral | 3-4 months | Recommended for chronic inflammatory hepatobiliary disease. | [13] |

Table 2: Tauroursodeoxycholic Acid (TUDCA) Dosage in Rodent Models of Liver Disease